(2-Cyano-3,6-difluorophenyl)boronic acid
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Overview
Description
(2-Cyano-3,6-difluorophenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with cyano and difluoro groups. It is commonly used in various chemical reactions, particularly in the Suzuki–Miyaura coupling, which is a widely-applied method for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyano-3,6-difluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-cyano-3,6-difluoroiodobenzene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(2-Cyano-3,6-difluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide, sodium perborate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Suzuki–Miyaura Coupling: Biaryl compounds, styrene derivatives.
Oxidation: Phenols.
Reduction: Amines.
Scientific Research Applications
(2-Cyano-3,6-difluorophenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Cyano-3,6-difluorophenyl)boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium center, displacing the halide.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond and is regenerated for another catalytic cycle.
Comparison with Similar Compounds
(2-Cyano-3,6-difluorophenyl)boronic acid can be compared with other boronic acids, such as:
2,6-Difluorophenylboronic acid: Similar structure but lacks the cyano group, making it less reactive in certain applications.
3,5-Difluorophenylboronic acid: Different substitution pattern on the phenyl ring, leading to variations in reactivity and selectivity.
4-Cyano-3,5-difluorophenylboronic acid: Similar functional groups but different positions, affecting its chemical behavior.
The unique combination of cyano and difluoro groups in this compound imparts distinct electronic properties, making it particularly useful in specific synthetic applications .
Properties
Molecular Formula |
C7H4BF2NO2 |
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Molecular Weight |
182.92 g/mol |
IUPAC Name |
(2-cyano-3,6-difluorophenyl)boronic acid |
InChI |
InChI=1S/C7H4BF2NO2/c9-5-1-2-6(10)7(8(12)13)4(5)3-11/h1-2,12-13H |
InChI Key |
RNENWMXMEQMDNP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1C#N)F)F)(O)O |
Origin of Product |
United States |
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